molecular formula C8H4BrNO3 B13065069 4-Bromobenzo[c]isoxazole-3-carboxylic Acid

4-Bromobenzo[c]isoxazole-3-carboxylic Acid

Cat. No.: B13065069
M. Wt: 242.03 g/mol
InChI Key: UKMZUDYHASCFOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,1-benzoxazole-3-carboxylic acid typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with 4-bromo-3-nitrobenzoic acid under reflux conditions in the presence of a suitable catalyst . The reaction proceeds through a cyclization process, forming the benzoxazole ring.

Industrial Production Methods

Industrial production methods for 4-Bromo-2,1-benzoxazole-3-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

4-Bromo-2,1-benzoxazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,1-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,1-Benzisoxazole-3-carboxylic acid: Similar structure but lacks the bromine atom.

    4-Chloro-2,1-benzoxazole-3-carboxylic acid: Chlorine atom instead of bromine.

    4-Fluoro-2,1-benzoxazole-3-carboxylic acid: Fluorine atom instead of bromine.

Uniqueness

4-Bromo-2,1-benzoxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

4-bromo-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)13-10-5/h1-3H,(H,11,12)

InChI Key

UKMZUDYHASCFOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C(=C1)Br)C(=O)O

Origin of Product

United States

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